molecular formula C9H13N3O2 B12328494 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

Cat. No.: B12328494
M. Wt: 195.22 g/mol
InChI Key: ZRGVRQWXMJZKNN-UHFFFAOYSA-N
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Description

5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylcarboxylic acid hydrazide with a suitable nitrile oxide to form the oxadiazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile. The reaction mixture is usually heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions where the oxadiazole ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is unique due to the presence of both the oxadiazole ring and the pyrrolidin-3-ol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enhancing its utility in research and development.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol

InChI

InChI=1S/C9H13N3O2/c13-6-3-7(10-4-6)9-11-8(12-14-9)5-1-2-5/h5-7,10,13H,1-4H2

InChI Key

ZRGVRQWXMJZKNN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C3CC(CN3)O

Origin of Product

United States

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